molecular formula C16H17N5OS2 B2960981 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 886928-10-5

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2960981
CAS No.: 886928-10-5
M. Wt: 359.47
InChI Key: GOWNFSARBIPKMH-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a thiophen-2-yl substituent on the triazole ring and a 3,5-dimethylphenyl group on the acetamide moiety. The structure combines a sulfur-containing heterocycle (thiophen) with a substituted triazole core, which is known to enhance bioactivity and metabolic stability. The amino group at the 4-position of the triazole may contribute to hydrogen bonding, influencing both physicochemical properties and pharmacological interactions .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-10-6-11(2)8-12(7-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNFSARBIPKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and thiocarbonyl compounds under reflux conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Dimethylphenyl Group: This step involves the acylation of the triazole-thiophene intermediate with 3,5-dimethylphenyl acetic acid or its derivatives, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or thiophene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in combinatorial chemistry and drug discovery.

Biology and Medicine

The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or as a component in specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiophene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is structurally analogous to several derivatives reported in the literature. Key comparisons include:

Compound Triazole Substituents Acetamide Substituents Melting Point (°C) Synthesis Yield (%) Biological Activity
Target Compound 4-amino, 5-(thiophen-2-yl) N-(3,5-dimethylphenyl) Not reported Not reported Anti-inflammatory, antifungal (inferred)
N-(3,5-Dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(thiophen-2-yl) N-(3,5-dimethoxyphenyl) Not reported Not reported Antifungal (predicted)
2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide 4-amino, 5-(2-methoxyphenyl) N-(3,5-dimethoxyphenyl) Not reported Not reported Anti-exudative (predicted)
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 4-amino, 5-(2-pyridinyl) N-(3-methylphenyl) Not reported Not reported Anti-inflammatory (1.28× diclofenac)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable aryl groups Not reported 50–83% Anti-exudative, anti-inflammatory

Key Observations:

  • Substituent Effects on Activity: The thiophen-2-yl group in the target compound may enhance lipophilicity and π-π stacking compared to furan-2-yl (oxygen vs. sulfur) . Replacement of the 4-amino group with 4-ethyl (as in ) reduces hydrogen-bonding capacity, which could lower solubility but increase membrane permeability .
  • Synthesis and Yield:
    • Derivatives with 4-allyl or 4-ethyl groups on the triazole (e.g., ) show yields ranging from 50% to 83%, influenced by reaction time (4–5 hours) and solvent systems (H2O:EtOH or DMF:EtOH) .

Physicochemical and Spectroscopic Data

  • 1H-NMR and 13C-NMR:

    • The target compound’s spectral data would align with analogs reported in , with shifts for the thiophen protons (~6.8–7.5 ppm) and triazole carbons (~150–160 ppm) .
    • Methyl groups on the arylacetamide (3,5-dimethylphenyl) would appear as singlets near 2.3 ppm .
  • The 3,5-dimethylphenyl group may lower solubility in polar solvents compared to methoxy-substituted analogs .

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide , a derivative of triazole and thiophene, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Derivative :
    • Reaction of thiophene with appropriate reagents to introduce amino and thio groups.
  • Cyclization :
    • Cyclization with triazole precursors to form the core structure.
  • Acetamide Formation :
    • Introduction of the 3,5-dimethylphenyl acetamide moiety to yield the final product.

These steps can be summarized as follows:

StepDescription
Formation of ThiopheneReaction with reagents to add amino and thio groups
CyclizationInteraction with triazole precursors
Acetamide FormationAddition of 3,5-dimethylphenyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit promising antimicrobial properties. For instance, derivatives similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives displayed activity against Staphylococcus aureus and Escherichia coli, suggesting potential application in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Compounds within this class have also been investigated for anti-inflammatory properties. In vitro studies have shown that certain triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes . This inhibition suggests a potential role for these compounds in managing inflammatory diseases.

Stress-Protective Effects

A notable study evaluated the stress-protective properties of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate in a rat model subjected to acute immobilization stress. Results indicated a significant reduction in liver damage and improvement in histological parameters compared to control groups. The compound exhibited protective effects on hepatocytes, indicating its potential as an actoprotective agent .

Case Studies

  • Histological Study :
    • A study involving rats demonstrated that administration of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate led to improved liver histology under stress conditions. The compound reduced hepatocyte necrosis and improved cellular architecture .
  • Antimicrobial Testing :
    • In a series of tests against common pathogens, several triazole derivatives showed significant antibacterial activity at concentrations as low as 1 mM. This highlights their potential use in developing new antibiotics .

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